Leu-Ile
Overview
Description
Leu-Ile is a dipeptide formed from L-leucine and L-isoleucine residues . It plays a role as a metabolite .
Synthesis Analysis
The synthesis of Leu-Ile is related to the branched-chain amino acid synthesis in organisms like Staphylococcus aureus . The level of branched-chain amino acid (BCAA) synthesis is dependent on the BCAA it is deprived of . Two mechanisms of transcriptional repression regulate the level of endogenous BCAA biosynthesis in response to specific BCAA availability .
Molecular Structure Analysis
The molecular recognition ability of tryptophan (Trp) for isomeric amino acids, such as leucine (Leu) and isoleucine (Ile), was investigated using a tandem mass spectrometer . The ultraviolet photodissociation spectra of the cold gas-phase clusters of Leu and Ile with Na + Trp in the wavelength range of 265–290 nm revealed that the relative intensities of Leu and Ile were only different in the wavelength range of 265–273 nm .
Chemical Reactions Analysis
The molecular recognition ability of photoexcited Trp was used for the identification and quantification of Leu and Ile in dipeptides in solution . The mole fractions of Leu and Ile in dipeptides could be determined from the abundances observed in a single product ion spectrum of the cold gas-phase clusters of dipeptides with Na + Trp .
Scientific Research Applications
- Research suggests that Leu-Ile contributes to neuroprotection. It induces the synthesis of brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), promoting neuronal survival and growth .
- Alkam et al. observed that dietary supplementation with Leu-Ile prevents memory impairment induced by amyloid β in mice .
- Leu-Ile’s structural isomerism with Leu and Ile can pose challenges in differentiation. However, recent studies have demonstrated that collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) can distinguish these three amino acids based on their fragmentation patterns .
Neuroprotection and Brain Health
Metabolomics and Mass Spectrometry
Future Directions
The future directions of research on Leu-Ile and similar dipeptides could involve further exploration of their roles in biological processes, their potential as therapeutic agents, and their implications in diseases . Advancements in peptide drug discovery, production, and modification could also open new avenues for the use of dipeptides like Leu-Ile .
Mechanism of Action
Target of Action
The primary target of the dipeptide Leu-Ile (H-LEU-ILE-OH) is the mammalian target of rapamycin (mTOR) signaling pathway . This pathway plays a crucial role in regulating protein synthesis and energy metabolism in various tissues, including skeletal muscle, adipose tissue, and placental cells .
Mode of Action
Leu-Ile interacts with its targets by activating the mTOR signaling pathway . This activation leads to an increase in protein synthesis, while simultaneously inhibiting protein degradation . Additionally, Leu-Ile promotes energy metabolism, which includes processes such as glucose uptake, mitochondrial biogenesis, and fatty acid oxidation . These processes provide the energy required for protein synthesis .
Biochemical Pathways
The activation of the mTOR signaling pathway by Leu-Ile affects several biochemical pathways. It enhances energy homeostasis by augmenting mitochondrial biogenesis and fatty acid oxidation . Moreover, Leu-Ile is involved in the regulation of glucose homeostasis and anti-obesity pathways . It also plays a role in nutrient-sensitive signaling pathways, such as the phosphoinositide 3-kinase-protein kinase B (PI3K-AKT) pathway .
Pharmacokinetics
It’s known that peptides generally have short half-lives and are rapidly metabolized in the body
Result of Action
The activation of the mTOR signaling pathway by Leu-Ile leads to several molecular and cellular effects. It protects against neuronal death by inducing the synthesis of brain-derived neurotrophic factor and glial cell line-derived neurotrophic factor . Additionally, dietary supplementation with Leu-Ile has been observed to prevent memory impairment induced by amyloid β in mice .
properties
IUPAC Name |
(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-5-8(4)10(12(16)17)14-11(15)9(13)6-7(2)3/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t8-,9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLASBBHHSLQDB-GUBZILKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426667 | |
Record name | L-Leu-L-Ile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-leucyl-L-isoleucine | |
CAS RN |
36077-41-5 | |
Record name | Leucylisoleucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36077-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Leu-L-Ile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.